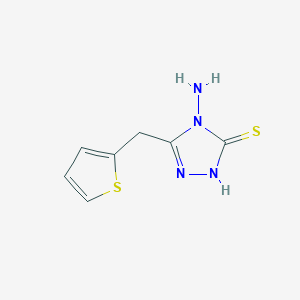

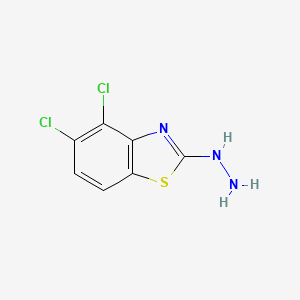

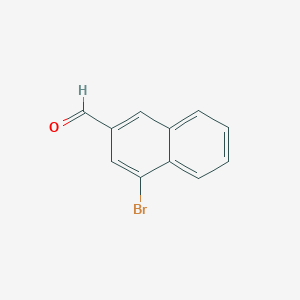

![molecular formula C11H10ClN3O2S B3038682 (E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzene-1-carboximidamide CAS No. 885950-42-5](/img/structure/B3038682.png)

(E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzene-1-carboximidamide

Übersicht

Beschreibung

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield, and the properties of the products .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, stability, etc .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy for Cancer Treatment The compound shows potential as a photosensitizer in photodynamic therapy, useful for cancer treatment. It exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Catalyst in Oxidation Reactions The compound acts as an effective catalyst for oxidation of primary alcohols and hydrocarbons. Its encapsulation in zeolite enhances its catalytic behavior, offering high activity, stability, recycling ability, and operational flexibility (Ghorbanloo & Maleki Alamooti, 2017).

Antimicrobial Activity Derivatives of this compound have been synthesized and shown to exhibit moderate to good antimicrobial activity. This suggests potential applications in developing new antibacterial and antifungal agents (Mhaske et al., 2014).

Anticonvulsant and Sedative-Hypnotic Activities Certain derivatives have shown considerable anticonvulsant activity in tests, and one derivative in particular exhibited significant sedative-hypnotic activity without impairing learning and memory, indicating its potential use in treating convulsions and as a sedative (Faizi et al., 2017).

Antidepressant Properties Some derivatives of the compound have been designed as 5-HT3 receptor antagonists and have shown good anti-depressant-like activity in forced swim tests, presenting them as candidates for antidepressant drugs (Mahesh et al., 2011).

Anti-Inflammatory and Analgesic Agents Novel derivatives have shown promising results as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities, suggesting their potential as new anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Cardioprotective Activity Synthesized derivatives of the compound have displayed cardioprotective effects, with some showing more efficacy than established drugs like L-carnitine and meldonium. This suggests their potential as novel cardioprotective agents for further pharmacological studies (Drapak et al., 2019).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2S/c12-11-14-5-9(18-11)6-17-8-3-1-2-7(4-8)10(13)15-16/h1-5,16H,6H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYHCWWJRPYOBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)/C(=N\O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzene-1-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

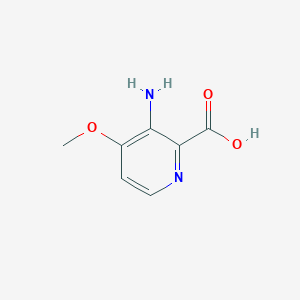

![3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3038599.png)

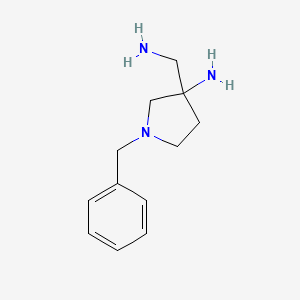

![5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3038600.png)

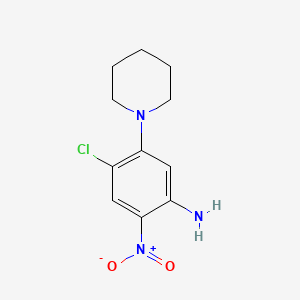

![3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methylquinolin-2(1H)-one](/img/structure/B3038616.png)

![2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3038622.png)